

# Mechanism of action of (S)-BAY-598 on SMYD2

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## Compound of Interest

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An In-Depth Technical Guide on the Mechanism of Action of (S)-BAY-598 on SMYD2

## Introduction

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase responsible for the monomethylation of lysine residues on both histone and non-histone proteins.[1][2][3][4] Overexpression of SMYD2 has been linked to the progression of various cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with lower survival rates.[1][2][5] This has established SMYD2 as a promising therapeutic target in oncology.[1][6] SMYD2's role extends beyond histone methylation, impacting numerous cellular pathways through the methylation of non-histone proteins like the tumor suppressor p53, retinoblastoma protein (Rb), and the chaperone HSP90.[1][2][5][7]

(S)-BAY-598 is a potent, selective, and cell-active aminopyrazoline-based small-molecule inhibitor of SMYD2.[2][4] It was developed as a chemical probe to facilitate the validation of SMYD2 as a drug target and to explore its complex biology.[1][3][4][8] This document provides a detailed overview of the mechanism of action of (S)-BAY-598, its binding characteristics, and its effects on cellular processes, intended for researchers and professionals in drug development.

## Mechanism of Action: Binding Mode and Inhibition Kinetics

(S)-BAY-598 acts as a substrate-competitive inhibitor of SMYD2.[1][3][8] Its mechanism is characterized by a distinct binding mode compared to other known SMYD2 inhibitors like

AZ505 and LLY-507.[\[1\]](#)[\[2\]](#)

**Binding Mode:** Crystallographic studies of (S)-BAY-598 in complex with SMYD2 (PDB ID: 5ARG) reveal that the inhibitor binds to the substrate-binding site.[\[2\]](#)[\[3\]](#) It occupies the lysine-binding channel and an adjacent hydrophobic pocket (pocket-1). A key feature of its binding is the utilization of a dichlorophenyl moiety, which addresses the methyl-lysine binding pocket—a novel interaction motif for SMYD2 inhibitors.[\[1\]](#)[\[2\]](#) Furthermore, (S)-BAY-598 uniquely engages a second pocket (pocket-2) through hydrogen-bond interactions involving its hydroxyacetyl moiety.[\[1\]](#) This multi-pocket engagement contributes to its high potency and distinct structural interaction compared to other inhibitors that primarily occupy the lysine channel and pocket-1.[\[1\]](#)

**Inhibition Kinetics:** Kinetic analyses have demonstrated that (S)-BAY-598 is a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor.[\[1\]](#) This indicates that (S)-BAY-598 directly competes with the peptide substrate for binding to the enzyme's active site but does not compete with the methyl-donor cofactor, SAM.[\[1\]](#) The inhibitor preferentially binds to the SMYD2-SAM complex.[\[1\]](#)

## Quantitative Data

The inhibitory potency and selectivity of (S)-BAY-598 have been quantified through various biochemical and cellular assays.

Parameter	Value	Assay Type	Notes
SMYD2 IC50	<15 nM	Biochemical Assay	High potency against SMYD2 enzyme activity
Selectivity vs. PAR1	>50-fold	Functional Assay	Shows significant selectivity for SMYD2
Aqueous Solubility	-	-	Data not specified in provided results
Rat Hepatocytes	-	Metabolic Stability	Data not specified in provided results

Table 1: Biochemical and Physicochemical Properties of (S)-BAY-598.[\[1\]](#)[\[2\]](#)

Cellular Model	Target Measured	Effect of (S)-BAY-598	Assay Type
KYSE-150 Cells	p53 (K370) Methylation	Significant reduction in methylation	Western Blot
HT-29 Cells	TMPRSS2 Expression	Downregulation of TMPRSS2 protein levels	Western Blot
Calu-3 Cells	TMPRSS2 Expression	Downregulation of TMPRSS2 protein levels	Western Blot
HT-29 Xenograft	Tumor Growth	Significant inhibition of tumor growth	In Vivo Model

Table 2: Cellular Activity of (S)-BAY-598.[\[2\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are protocols for key experiments used to characterize (S)-BAY-598.

### Biochemical SMYD2 Inhibition Assay (Generic AlphaScreen)

- **Principle:** This assay measures the methylation of a biotinylated p53-derived peptide by SMYD2. The product is detected using a europium-labeled anti-monomethyl lysine antibody and streptavidin-coated donor beads, which generate a luminescent signal upon proximity.
- **Materials:** Recombinant human SMYD2, S-adenosylmethionine (SAM), biotinylated p53 peptide substrate, AlphaScreen donor and acceptor beads, anti-monomethyl lysine antibody.
- **Procedure:**

1. Prepare a reaction mixture containing SMYD2 enzyme, SAM, and the biotinylated p53 peptide in an appropriate assay buffer.
2. Add varying concentrations of (S)-BAY-598 or DMSO (vehicle control) to the reaction wells.
3. Incubate the mixture to allow the enzymatic reaction to proceed.
4. Stop the reaction and add the detection mixture containing the europium-labeled antibody and streptavidin-coated donor beads.
5. Incubate in the dark to allow for bead-antibody-peptide complex formation.
6. Read the plate on an AlphaScreen-capable plate reader.
7. Calculate IC<sub>50</sub> values by plotting the inhibition of the signal against the logarithm of the inhibitor concentration.

## Cellular p53 Methylation Assay (In-Cell Western)

- Principle: This quantitative immunofluorescence method measures the levels of methylated p53 within fixed cells.
- Materials: KYSE-150 esophageal cancer cells, (S)-BAY-598, primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1), primary antibody for total p53 or a loading control (e.g., tubulin), corresponding secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
- Procedure:
  1. Seed KYSE-150 cells in 96-well plates and allow them to adhere.
  2. Treat the cells with increasing concentrations of (S)-BAY-598 for a specified duration (e.g., 5 days).<sup>[2]</sup>
  3. Fix the cells with formaldehyde, followed by permeabilization with a detergent-based buffer.

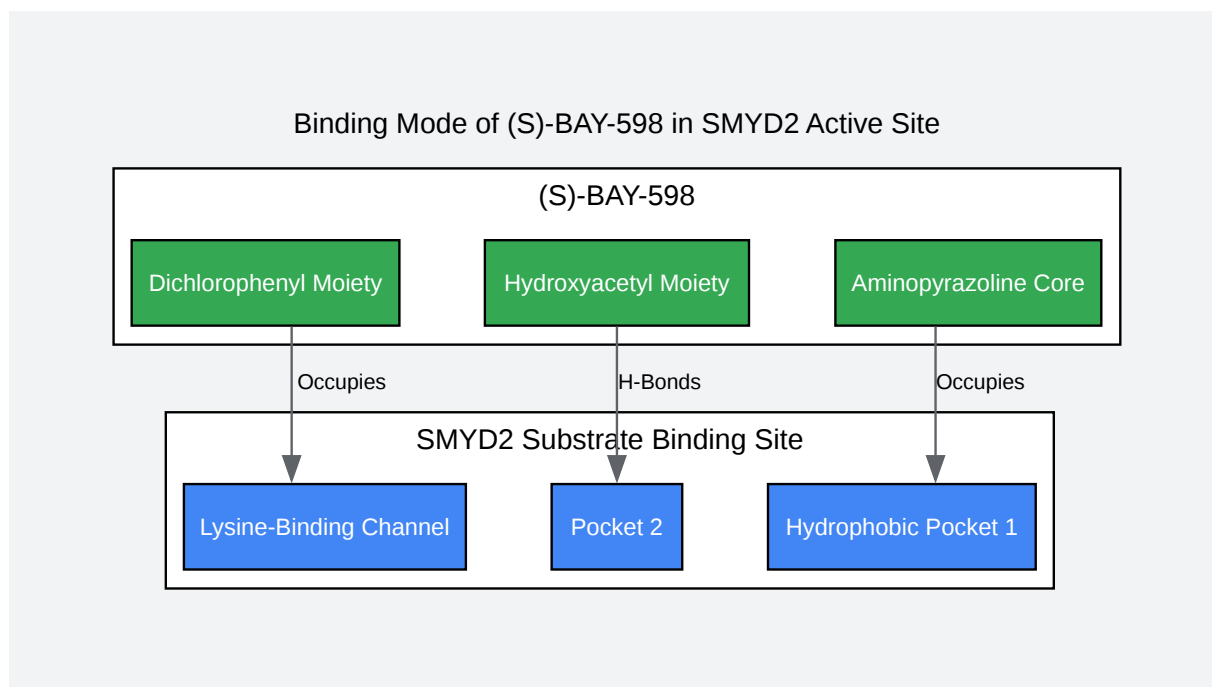
4. Block non-specific antibody binding.
5. Incubate the cells with the primary antibody cocktail (anti-p53K370me1 and a normalization antibody).
6. Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies.
7. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
8. Quantify the fluorescence intensity for both channels. The signal for methylated p53 is normalized to the signal for the loading control.

## Co-crystallization of SMYD2 with (S)-BAY-598

- Principle: To determine the three-dimensional structure of the inhibitor bound to its target, X-ray crystallography is employed.
- Procedure:
  1. Crystals of SMYD2 bound to the cofactor SAM are grown using vapor diffusion methods.
  2. The grown crystals are then soaked in a solution containing (S)-BAY-598, allowing the inhibitor to diffuse into the crystal lattice and bind to the enzyme.<sup>[2]</sup>
  3. The soaked crystals are cryo-protected and flash-frozen in liquid nitrogen.
  4. X-ray diffraction data is collected at a synchrotron source.
  5. The structure is solved using molecular replacement, and the resulting electron density map is used to build and refine the model of the SMYD2-(S)-BAY-598 complex.<sup>[2]</sup> The coordinates are deposited in the Protein Data Bank (PDB ID: 5ARG).<sup>[3]</sup>

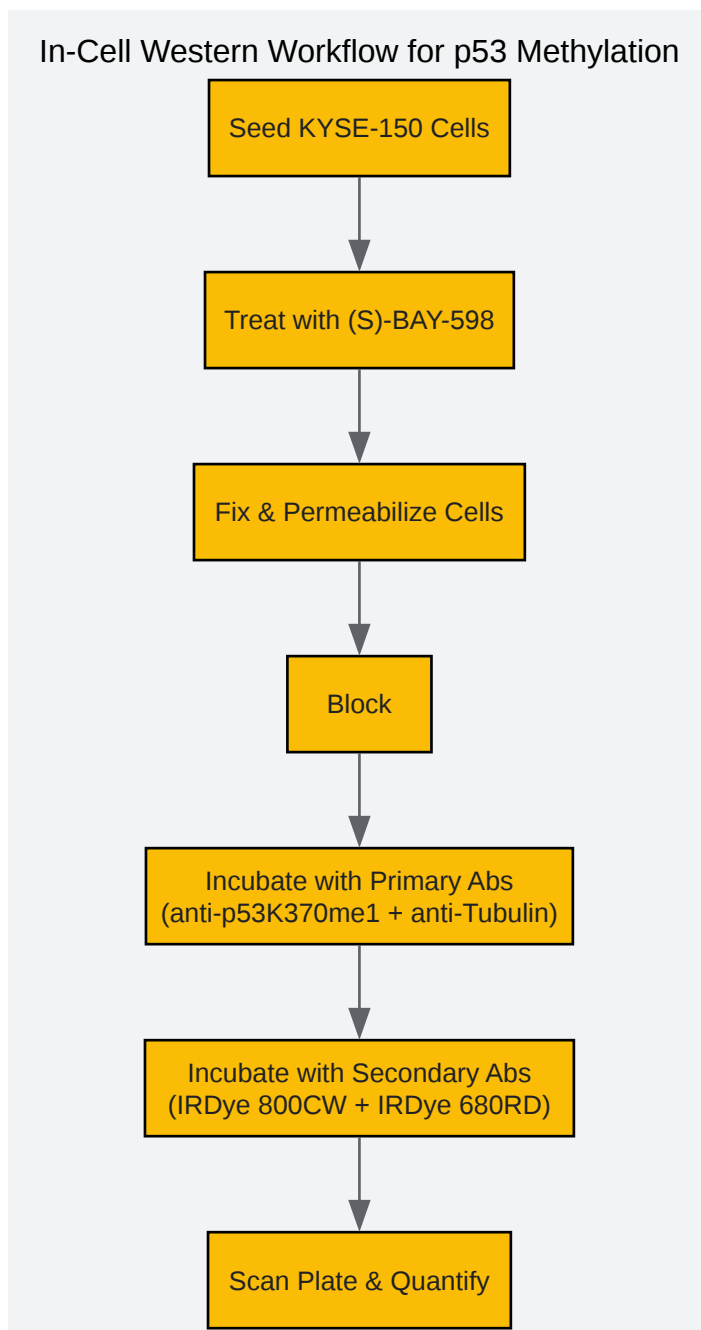
## Visualizations

Diagrams created using the DOT language to illustrate key concepts.



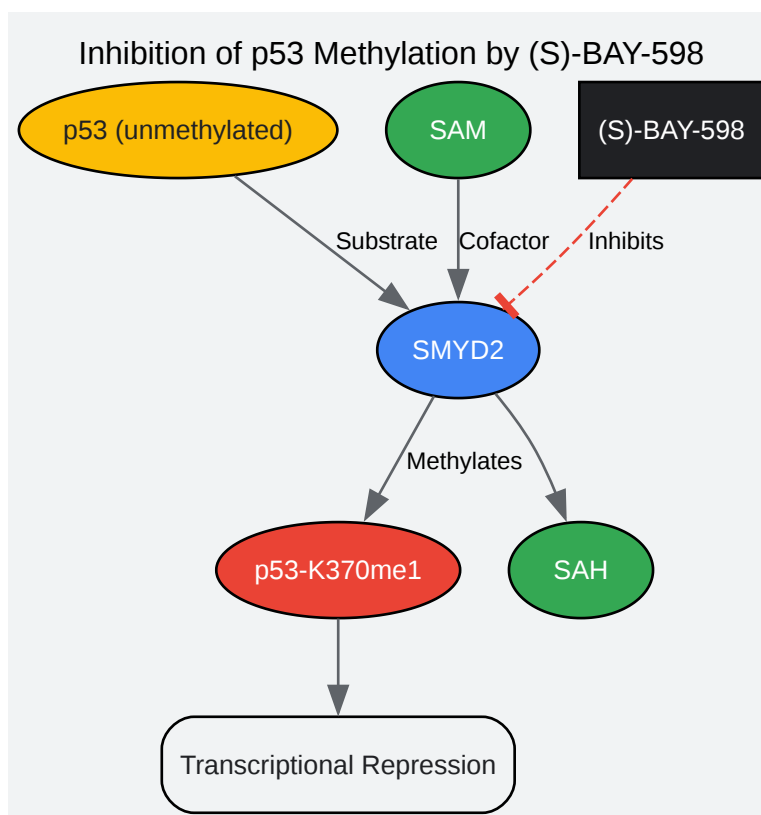
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Caption: Binding of (S)-BAY-598 within the SMYD2 active site pockets.



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Caption: Experimental workflow for measuring cellular p53 methylation.



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Caption: Signaling pathway showing SMYD2-mediated p53 methylation and its inhibition.

## Cellular and In Vivo Effects

(S)-BAY-598 has been instrumental in elucidating the cellular functions of SMYD2.

- **Inhibition of p53 Methylation:** One of the best-characterized functions of SMYD2 is the methylation of the tumor suppressor p53 at lysine 370 (K370), which is thought to repress its transcriptional activity.[1][2] Treatment of KYSE-150 esophageal cancer cells, which have amplified SMYD2, with (S)-BAY-598 leads to a significant, dose-dependent reduction in p53 K370 methylation.[2] This confirms that p53 is a key cellular target of SMYD2 and that (S)-BAY-598 effectively engages and inhibits the enzyme in a cellular context.[2]
- **Identification of Novel Substrates:** The high potency and selectivity of (S)-BAY-598 make it an excellent tool for identifying new SMYD2 substrates. For instance, it was used to validate AHNAK as a novel cellular substrate of SMYD2.[2]



- **Anticancer Activity:** While (S)-BAY-598 has shown limited direct antiproliferative effects as a single agent in a broad panel of cancer cell lines, it has demonstrated significant potential in combination therapies and specific contexts.[2][11] In a xenograft model using HT-29 colon cancer cells, daily administration of (S)-BAY-598 significantly inhibited tumor growth and reduced final tumor weight.[10] This was associated with an increase in cleaved caspase-3, indicating an induction of apoptosis.[10] Furthermore, other studies suggest that SMYD2 inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin.[1][11]
- **Modulation of TMPRSS2:** Recent studies have shown that pharmacological inhibition of SMYD2 by (S)-BAY-598 downregulates the expression of Transmembrane Protease, Serine 2 (TMPRSS2) in lung and intestinal epithelial cells.[9] As TMPRSS2 is a host cell factor required for the entry of SARS-CoV-2, this finding highlights a potential antiviral application for SMYD2 inhibitors.[9]

## Conclusion

(S)-BAY-598 is a highly potent and selective substrate-competitive inhibitor of the protein lysine methyltransferase SMYD2. Its unique binding mode, which engages multiple pockets within the enzyme's active site, differentiates it from other inhibitors and underlies its efficacy.[1][2]

Through its use as a chemical probe, (S)-BAY-598 has confirmed the cellular methylation of p53 by SMYD2, aided in the discovery of new substrates, and demonstrated anti-tumor activity in preclinical models.[2][10] This in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of SMYD2 biology and the development of novel therapeutic strategies targeting this enzyme.

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